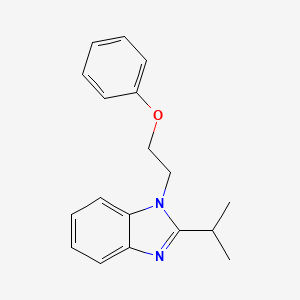

![molecular formula C18H16N4 B2693210 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 466668-19-9](/img/structure/B2693210.png)

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile, also known as MITA, is a chemical compound that has drawn significant attention in the scientific research community due to its potential applications in cancer treatment.

Scientific Research Applications

Chemical Stability in Alkaline Conditions

Imidazoline, a functional group related to the structure of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile, demonstrates chemical stability in alkaline conditions, which is crucial for applications like the extraction of gold cyanide from alkaline cyanide leach liquors. The stability is influenced by the attachment to acrylonitrile and a polystyrene matrix, which undergoes hydrolysis to form an amide group. This chemical behavior suggests potential utility in specialized resins for industrial applications (Schwellnus & Green, 1990).

Biological Activity and Therapeutic Potential

Research on structurally similar compounds reveals the therapeutic potential of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile derivatives. A study demonstrated that compounds blending two pharmacophores can exhibit significant anticancer, antioxidant, and anti-inflammatory properties. This suggests that modifications to the (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile structure could yield compounds with valuable biological activities (Bhale et al., 2018).

Catalytic Activity in Organic Reactions

The compound's related structures have been shown to have intrinsic catalytic activity, highlighting their potential in facilitating organic reactions such as the Baylis–Hillman reaction. This demonstrates the compound's potential application in synthetic chemistry to promote efficient bond-forming reactions, indicating a broad area of research and application in developing new synthetic methodologies (Souza & Vasconcellos, 2004).

properties

IUPAC Name |

(E)-3-(4-methylanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4/c1-13-7-9-15(10-8-13)20-12-14(11-19)18-21-16-5-3-4-6-17(16)22(18)2/h3-10,12,20H,1-2H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEBJEMXNCOHAB-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2693131.png)

![1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2693132.png)

![[(1S,5S,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol;hydrochloride](/img/structure/B2693133.png)

![4-methyl-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693135.png)

![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2693137.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693141.png)

![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)

![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)